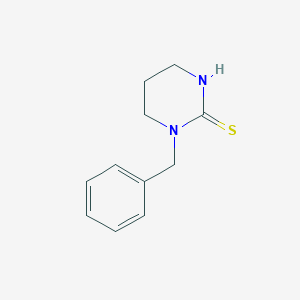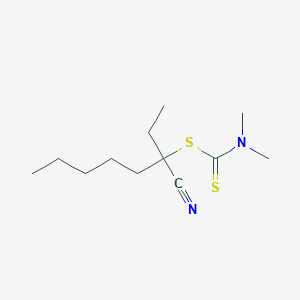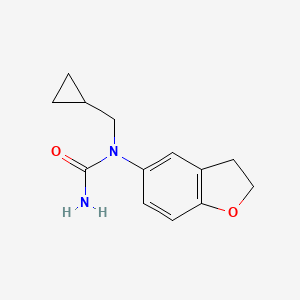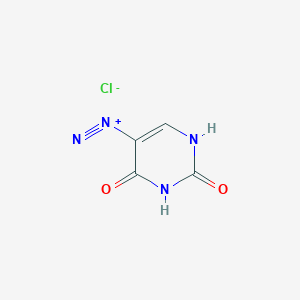![molecular formula C14H9N3 B14592295 10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-79-5](/img/structure/B14592295.png)
10H-indolo[2,3-b][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that belongs to the class of organic compounds known as naphthyridines. These compounds contain a naphthyridine moiety, which is a naphthalene structure where a carbon atom has been replaced by a nitrogen atom in each of the two rings.
Preparation Methods
The synthesis of 10H-indolo[2,3-b][1,8]naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Another method involves the use of multicomponent reactions (MCRs), which can efficiently generate a diverse set of complex molecular architectures. For example, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Chemical Reactions Analysis
10H-indolo[2,3-b][1,8]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, yielding reduced derivatives.
Scientific Research Applications
10H-indolo[2,3-b][1,8]naphthyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10H-indolo[2,3-b][1,8]naphthyridine involves its interaction with various molecular targets and pathways. For example, the compound has been shown to inhibit topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound can intercalate with DNA, disrupting its structure and function .
Comparison with Similar Compounds
10H-indolo[2,3-b][1,8]naphthyridine can be compared with other similar compounds, such as:
6H-indolo[2,3-b][1,8]naphthyridine: This compound has similar structural features but differs in its biological activity and synthetic routes.
10-propyl-10H-indolo[2,3-b][1,7]naphthyridine: This compound contains a propyl group at the 10th position and exhibits different chemical and biological properties.
Properties
CAS No. |
61634-79-5 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
10H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C14H9N3/c1-2-6-12-10(5-1)11-8-9-4-3-7-15-13(9)17-14(11)16-12/h1-8H,(H,15,16,17) |
InChI Key |
OSUZEOVWRSRHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C4C(=C3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)

![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)
